BenchChemオンラインストアへようこそ!

Phosphorothioate

Pharmacokinetics Antisense Oligonucleotides Drug Disposition

Phosphorothioate (CAS 15181-41-6) refers to the thiophosphate anion (O3PS-3), which serves as the fundamental chemical moiety for the phosphorothioate (PS) internucleotide linkage. In oligonucleotides, a non-bridging oxygen in the native phosphodiester backbone is replaced by sulfur, creating a chiral phosphorus center that exists as Rp and Sp diastereomers.

Molecular Formula O3PS-3
Molecular Weight 111.04 g/mol
CAS No. 15181-41-6
Cat. No. B077711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothioate
CAS15181-41-6
Synonymsdiethyl thiophosphate
sodium thiophosphate
thiophosphate
thiophosphoric acid
thiophosphoric acid, trisodium salt
Molecular FormulaO3PS-3
Molecular Weight111.04 g/mol
Structural Identifiers
SMILES[O-]P(=S)([O-])[O-]
InChIInChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3
InChIKeyRYYWUUFWQRZTIU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorothioate (CAS 15181-41-6): Backbone Modification for Oligonucleotide Therapeutics and Molecular Biology


Phosphorothioate (CAS 15181-41-6) refers to the thiophosphate anion (O3PS-3), which serves as the fundamental chemical moiety for the phosphorothioate (PS) internucleotide linkage [1]. In oligonucleotides, a non-bridging oxygen in the native phosphodiester backbone is replaced by sulfur, creating a chiral phosphorus center that exists as Rp and Sp diastereomers [2]. This single-atom substitution confers dramatically enhanced resistance to nucleolytic degradation, increased plasma protein binding (>85%), and extended tissue retention compared to unmodified phosphodiester oligonucleotides [3][4]. PS-modified oligonucleotides represent the most clinically validated backbone chemistry for antisense oligonucleotides (ASOs), with multiple FDA-approved therapeutics employing this modification [3].

Why Phosphorothioate Oligonucleotides Cannot Be Replaced by Phosphodiester or Other First-Generation Analogs


Substituting a phosphorothioate-modified oligonucleotide with a native phosphodiester or alternative backbone chemistry is not pharmacologically equivalent due to fundamental differences in nuclease susceptibility, plasma protein binding, tissue distribution, and metabolic fate [1]. Unmodified phosphodiester oligonucleotides undergo rapid degradation in serum (t½ ≈ 5 minutes) and are cleared as monomers within minutes, rendering them unsuitable for most in vivo applications [2]. In contrast, phosphorothioate oligonucleotides exhibit biphasic plasma elimination with distribution half-lives of 0.5-0.8 hours and terminal elimination half-lives of 35-60 hours, enabling sustained tissue exposure [2]. Methylphosphonate analogs show even shorter elimination half-lives (≈17 minutes) and distinct tissue accumulation profiles [3]. Furthermore, the stereochemistry of each PS linkage (Rp vs Sp) differentially modulates nuclease resistance, RNase H activation, and target binding affinity, meaning even two PS oligonucleotides of identical sequence can exhibit divergent biological activity depending on their stereochemical composition [4]. These quantitative differences in stability, pharmacokinetics, and stereochemical functionality preclude simple interchange between backbone chemistries in research or therapeutic development.

Quantitative Differentiation of Phosphorothioate Oligonucleotides: Head-to-Head Comparative Evidence


Terminal Elimination Half-Life in Plasma: PS vs. Phosphodiester vs. Methylphosphonate

Phosphorothioate (PS) oligonucleotides demonstrate a terminal elimination half-life in plasma that is >400-fold longer than native phosphodiester (PO) oligonucleotides and >100-fold longer than methylphosphonate (MP) analogs following intravenous administration [1][2]. This dramatically extended systemic residence is a primary determinant of in vivo efficacy for antisense therapeutics [1].

Pharmacokinetics Antisense Oligonucleotides Drug Disposition

Nuclease Resistance: PS Backbone Confers >6-Fold Reduction in Enzyme Accessibility

Phosphorothioate modification of a 35-nucleotide double-stranded DNA molecule reduces the accessibility of DNA-modifying enzymes by up to 6-fold for kinase activity and 2-fold for ligase activity compared to the native phosphodiester backbone [1]. This modification also confers measurable resistance to purified nucleases (DNase I, Bal31) and nucleases present in fresh serum, cell culture medium, and muscle protein extract [1].

Nuclease Stability Oligonucleotide Chemistry Molecular Biology

Tissue Accumulation and Organ-to-Blood Ratios: PS vs. Phosphodiester

Phosphorothioate oligonucleotides accumulate in tissues to substantially higher concentrations relative to blood than their phosphodiester counterparts. At 2 hours post-IV injection, PS oligonucleotides exhibit kidney-to-blood and liver-to-blood ratios of 84:1 and 20:1, respectively, while phosphodiester oligos show organ-to-blood ratios of ≤1:1 for most tissues except spleen [1].

Biodistribution Pharmacokinetics Oligonucleotide Therapeutics

Plasma Protein Binding: PS Oligonucleotides Exhibit >85% Binding Across Species

Antisense oligonucleotides containing a phosphorothioate backbone are extensively bound to plasma proteins, predominantly albumin, with binding exceeding 85% across most species [1]. This high protein binding is a class-defining property that influences distribution volume, clearance, and tissue uptake kinetics [2]. In a specific study with the PS-ASO G3139, plasma protein binding was measured at 98% within 5 minutes of IV bolus administration [2].

ADME Pharmacokinetics Antisense Oligonucleotides

Stereochemistry-Dependent Nuclease Stability and Target Binding Affinity

The phosphorothioate modification creates a chiral center at phosphorus, yielding Rp and Sp diastereomers with distinct biophysical and biochemical properties. In vitro nuclease stability follows the rank order [Sp] > [Sp-Rp-Sp] > stereo-random > [Rp], while RNase H activation follows the inverse order [Rp] > stereo-random > [Rp-Sp-Rp] > [Sp] > [Sp-Rp-Sp] [1]. Target RNA binding affinity also differs by stereochemistry: [Rp] > [Sp-Rp-Sp]=[Rp-Sp-Rp] > stereo-random > [Sp] [1].

Stereochemistry Oligonucleotide Synthesis Structure-Activity Relationship

Recommended Application Scenarios for Phosphorothioate Oligonucleotides Based on Quantitative Evidence


In Vivo Antisense Oligonucleotide (ASO) Therapeutic Development Requiring Extended Plasma Half-Life

Phosphorothioate-modified ASOs are the backbone chemistry of choice for systemic therapeutic applications where sustained drug exposure is required. The terminal elimination half-life of 35-50 hours enables once-weekly or less frequent dosing regimens, in contrast to unmodified oligonucleotides which are cleared within minutes [1]. This property has enabled the clinical development and regulatory approval of multiple PS-ASO therapeutics for indications including spinal muscular atrophy, familial hypercholesterolemia, and transthyretin amyloidosis [2].

Ex Vivo and In Vivo Gene Editing and Gene Therapy Studies Requiring Nuclease-Resistant DNA Templates

For gene transfer applications employing 'naked DNA' vectors, phosphorothioate-modified double-stranded DNA or synthetic 'mini-genes' provide enhanced nucleolytic stability without completely abolishing transcription activity. With one PS-dNTP substitution, transcription efficiency is maintained at 96.5% of the unmodified control while conferring resistance to DNase I and Bal31 degradation [3]. This balance of stability and functionality is optimal for ex vivo gene editing and intramuscular gene therapy applications where unmodified DNA is rapidly degraded by extracellular nucleases.

Pharmacokinetic and Biodistribution Studies of Oligonucleotide Therapeutics in Preclinical Models

Phosphorothioate oligonucleotides exhibit predictable, class-consistent pharmacokinetics that are largely independent of sequence and conserved across species [4]. This property makes PS oligonucleotides ideal tool compounds for validating delivery systems, evaluating organ impairment effects on ASO disposition, and establishing pharmacokinetic/pharmacodynamic relationships. The high tissue-to-blood ratios in liver (20:1) and kidney (84:1) at 2 hours post-dose provide a quantitative benchmark for assessing formulation or conjugation strategies aimed at altering biodistribution [5].

Stereochemistry-Dependent Applications Requiring Maximal Nuclease Resistance or RNase H Activity

For applications where nuclease resistance is the paramount concern (e.g., prolonged cell culture incubations, challenging in vivo environments with high nuclease activity), stereo-enriched [Sp]-PS oligonucleotides should be specified, as they exhibit the highest stability against nucleolytic degradation [6]. Conversely, for antisense applications relying on RNase H-mediated target RNA cleavage, stereo-random or [Rp]-enriched PS oligonucleotides are preferred due to their superior RNase H activation [6]. Procurement specifications should include stereochemical composition when these functional attributes are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphorothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.